molecular formula C19H15F3N4O3 B025142 妥舒氟沙星 CAS No. 100490-36-6

妥舒氟沙星

货号 B025142
CAS 编号: 100490-36-6
分子量: 404.3 g/mol
InChI 键: WUWFMDMBOJLQIV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

  • Synthesis of Tosufloxacin p-Tosylate : Tosufloxacin p-tosylate is synthesized from ethyl 2,6-dichloro-5-fluoronicotinoyl-acetate through a series of steps including condensation, displacement, cyclization, and tosylate formation, achieving an overall yield of 72.6% (Ming, 2003).
  • Synthesis of A-71497 (Prodrug of Tosufloxacin) : The prodrug A-71497 was developed to improve the water solubility of tosufloxacin, facilitating its parenteral use. This derivative demonstrated high plasma levels of tosufloxacin upon administration in animal models (Chu et al., 1990).

Molecular Structure Analysis

  • Interaction with Bovine Serum Albumin (BSA) : Studies using multi-spectroscopic methods showed that tosufloxacin binds to BSA through electrostatic interactions, influencing the conformation of BSA and reducing the hydrophobicity of the tryptophan microenvironment (Deng & Liu, 2012).
  • Structural and Spectral Properties : Quantum chemical calculations on boron complexes with tosufloxacin provided insights into its structural and spectral properties, suggesting potential applications in anticancer drug development (Sayın & Karakaş, 2017).

Chemical Reactions and Properties

  • Electrochemiluminescence Method : A novel method for determining trace amounts of tosufloxacin using electrochemiluminescence (ECL) was developed, with a linear range of 5.0 × 10^–11–3.5 × 10^–7 mol/L (Liu et al., 2005).
  • Interaction with DNA : Molecular modeling studies suggested potential binding modes of tosufloxacin with DNA, highlighting the importance of hydrogen bonding in its mechanism of action (Lee et al., 2002).

Physical Properties Analysis

The physical properties of tosufloxacin, particularly its interaction with different compounds and how these interactions influence its physical state and solubility, are crucial in understanding its effectiveness and delivery mechanisms. However, specific studies focused on the physical properties of tosufloxacin were not identified in this search.

Chemical Properties Analysis

  • Antibacterial Activities : Tosufloxacin demonstrated strong antibacterial activities against a broad range of pathogens, including resistant strains. Its efficacy was compared with other quinolones, showing a potent action against various bacterial infections (Barry & Jones, 1989).
  • Spectroscopic Analysis : The spectroscopic analysis of tosufloxacin and its complexes have provided valuable insights into its structural and binding properties, aiding in the understanding of its mechanism of action and potential for formulation development (Sun et al., 2019).

科学研究应用

1. Antimicrobials Against Biofilm and Persister Cells of Pseudomonas aeruginosa

  • Summary of Application: Tosufloxacin has been identified as a potential antimicrobial against biofilm and persister cells of Pseudomonas aeruginosa, a bacterium found in hospitals and the surrounding environment .
  • Methods of Application: A high-throughput screening assay was used to identify Tosufloxacin among FDA-approved drugs with significant bactericidal activity against P. aeruginosa . The antibiotics exhibited time- and dose-dependent eradication effects against the preformed biofilms of P. aeruginosa at the concentrations of 2–4 μM .
  • Results or Outcomes: The viable cell count decreased from 9.14 log10 CFU/mL to 4.27 log10 CFU/mL, following 4 hours of treatment . In vivo, Tosufloxacin exhibited the greatest bactericidal activity against P. aeruginosa biofilms with a reduction of 4.54 ΔLog10 CFU/mL compared to the vehicle group .

2. Persistence to Tosufloxacin in Escherichia coli

  • Summary of Application: Tosufloxacin has higher activity against persisters than most other quinolones. It is used to identify genes involved in persistence to Tosufloxacin in E. coli .
  • Methods of Application: The E. coli KEIO mutant library was screened using a different condition from most persister mutant screens (6 h) with a longer exposure of 18 h with Tosufloxacin .
  • Results or Outcomes: 18 mutants that failed to form Tosufloxacin tolerant persisters were identified . Deletion mutants in genes coding periplasmic proteins had more defect in persistence to Tosufloxacin than the other identified mutants .

3. Treatment of Intractable Acute Otitis Media

  • Summary of Application: Tosufloxacin is proposed as an effective alternative for the treatment of intractable acute otitis media caused by Nontypeable Haemophilus influenzae (NTHi) biofilm .
  • Methods of Application: The in vitro bacteria-epithelial cell co-culture model is used for studying NTHi biofilms .
  • Results or Outcomes: The study suggests that Tosufloxacin will be an effective alternative for the treatment of intractable acute otitis media caused by NTHi biofilm .

4. Antibacterial Activities Against Outer Membrane Mutants

  • Summary of Application: Tosufloxacin has been studied for its antibacterial activities against and uptake by outer membrane mutants of Escherichia coli, Proteus mirabilis, and Salmonella typhimurium .
  • Methods of Application: The study involved examining the hydrophobicity of Tosufloxacin and comparing it with other quinolones. The susceptibility of OmpF- and OmpC-deficient E. coli and 40-kDa porin-deficient P. mirabilis mutants to Tosufloxacin and other quinolones was also studied .
  • Results or Outcomes: The study found that OmpF- and OmpC-deficient E. coli and 40-kDa porin-deficient P. mirabilis mutants were twofold more susceptible to Tosufloxacin and sparfloxacin but two- to fourfold less susceptible to other quinolones than their parent strains .

5. Preparation and Evaluation of Tosufloxacin Tosylate and Hydroxypropyl-beta-cyclodextrin Inclusion Complex

  • Summary of Application: Tosufloxacin Tosylate and Hydroxypropyl-beta-cyclodextrin have been used to prepare an inclusion complex, which has been evaluated in vitro .
  • Methods of Application: The specific methods of preparation and evaluation are not detailed in the available information .
  • Results or Outcomes: The results or outcomes of this application are not provided in the available information .

安全和危害

Tosufloxacin is associated with severe thrombocytopenia, nephritis, and hepatotoxicity . In case of accidental exposure, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration if not breathing, and consult a doctor immediately .

未来方向

The findings from a study on Escherichia coli provide new insight into the mechanisms of persister formation and maintenance under Tosufloxacin and will likely provide novel therapeutic and vaccine targets for developing more effective treatment and prevention of persistent E. coli infections .

属性

IUPAC Name

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O3/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWFMDMBOJLQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

100490-94-6 (4-toluene sulfonate)
Record name Tosufloxacin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2044135
Record name Tosufloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tosufloxacin

CAS RN

100490-36-6
Record name Tosufloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100490-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tosufloxacin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tosufloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16850
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tosufloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOSUFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHJ553KQPS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tosufloxacin
Reactant of Route 2
Reactant of Route 2
Tosufloxacin
Reactant of Route 3
Reactant of Route 3
Tosufloxacin
Reactant of Route 4
Tosufloxacin
Reactant of Route 5
Reactant of Route 5
Tosufloxacin
Reactant of Route 6
Tosufloxacin

Citations

For This Compound
4,080
Citations
K Yamaguchi - Journal of infection and chemotherapy, 2001 - Elsevier
… Tosufloxacin tosilate is one of the fluoroquinolones developed by Toyama Chemical (Tokyo, Japan) and launched in the market in 1990.Tosufloxacin … activity of tosufloxacin tosilate are …
Number of citations: 16 www.sciencedirect.com
S Kohno - Journal of infection and chemotherapy, 2002 - Springer
… dose of tosufloxacin tosilate can be increased to 600mg (equivalent to 408mg of tosufloxacin). This article mainly presents the results of the clinical investigation of tosufloxacin tosilate …
Number of citations: 15 link.springer.com
M Hasegawa, Y Sato, A Kanayama, K Matsuzaki… - Journal of infection and …, 2006 - Elsevier
… The minimum inhibitory concentrations (MICs) of tosufloxacin and other … Tosufloxacin was the most potent of all the antibiotics tested … These results indicate that tosufloxacin has potent …
Number of citations: 11 www.sciencedirect.com
AL Barry, PC Fuchs - Antimicrobial agents and chemotherapy, 1991 - Am Soc Microbiol
The in vitro activity of sparfloxacin was compared with those of tosufloxacin, ciprofloxacin, and fleroxacin against 730 bacterial isolates representing 49 different species. Sparfloxacin …
Number of citations: 86 journals.asm.org
A Bauernfeind - Journal of Antimicrobial Chemotherapy, 1993 - academic.oup.com
The in-vitro activity of the new quinolone, Bay y 3118, was compared with that of ciprofloxacin, tosufloxacin, sparfioxacin, CI-960 and CI-990 against 1640 isolates belonging to 117 …
Number of citations: 71 academic.oup.com
K Suzuki, T Fujisawa, M Nakashima… - Journal of infection and …, 2005 - Elsevier
In 2003, the Japan Society for Infectious Diseases in Otolaryngology conducted its third nationwide survey of clinical isolates from otolaryngological infectious diseases. We selected …
Number of citations: 6 www.sciencedirect.com
AL Barry, RN Jones - Journal of Antimicrobial Chemotherapy, 1989 - academic.oup.com
… Ciprofloxacin and tosufloxacin were similar in their activity … to ofloxacin, temafloxacin and tosufloxacin. Against nalidixic acid-… Tosufloxacin was particularly active against the Gram-…
Number of citations: 84 academic.oup.com
J Mitsuyama, Y Itoh, M Takahata… - Antimicrobial agents …, 1992 - Am Soc Microbiol
… In this study, we characterize tosufloxacin uptakes by wild-type strains and by porin-… uptake for tosufloxacin is different from that for other quinolones and that tosufloxacin may permeate …
Number of citations: 27 journals.asm.org
J Segreti, DJ Hirsch, AA Harris, KS Kapell… - Antimicrobial agents …, 1990 - Am Soc Microbiol
… Our results indicate that tosufloxacin is as active against C. … Our results indicate that tosufloxacin is more active than … Since concentrations of tosufloxacin in serum vary from 0.4 to 0.8 gxg…
Number of citations: 17 journals.asm.org
H Niu, P Cui, R Yee, W Shi, S Zhang, J Feng… - Antibiotics, 2015 - mdpi.com
… for comparison with tosufloxacin. Therefore, we compared tosufloxacin identified from the … In contrast, despite a slow killing effect initially at Day 1, tosufloxacin completely eradicated …
Number of citations: 23 www.mdpi.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。